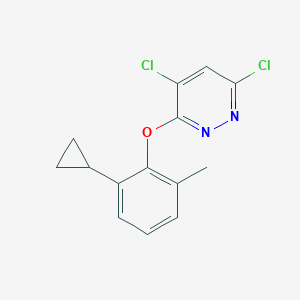
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is a member of the pyridazine class of compounds. It is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2-cyclopropyl-6-methylphenoxy group at position 3 on the pyridazine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine typically involves the reaction of 4,6-dichloropyridazine with 2-cyclopropyl-6-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals, particularly herbicides.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits key enzymes involved in plant growth, leading to the death of the targeted weeds. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopyrimorate: A similar pyridazine compound used as a selective herbicide.
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a compound of significant interest in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H12Cl2N2O |
|---|---|
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
4,6-dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-3-2-4-10(9-5-6-9)13(8)19-14-11(15)7-12(16)17-18-14/h2-4,7,9H,5-6H2,1H3 |
InChI-Schlüssel |
JXOLSTDWMMZILQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
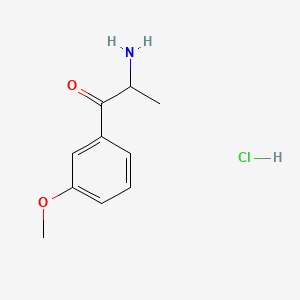

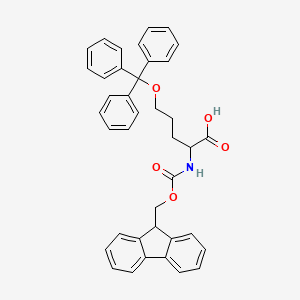
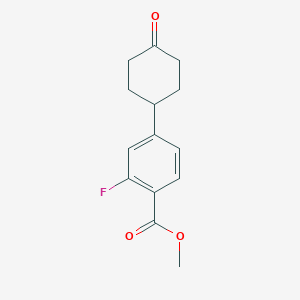
![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
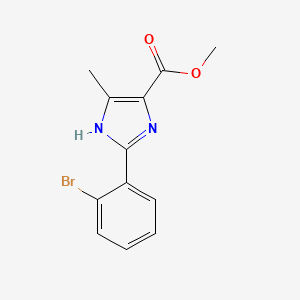
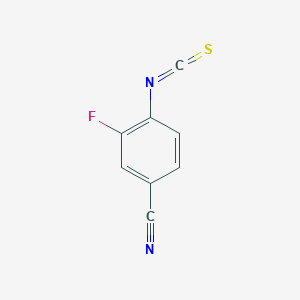
![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
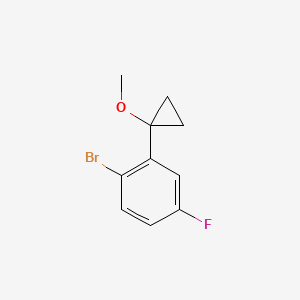
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
